molecular formula C10H12N2O2S B13164134 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13164134
M. Wt: 224.28 g/mol
InChI Key: RHGDRDJJMBNMGD-UHFFFAOYSA-N
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Description

5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene-2-carbaldehyde core substituted at the 5-position with a 5-oxo-1,4-diazepane moiety. This structural motif may enhance solubility or enable coordination in pharmaceutical or materials science applications.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

5-(5-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c13-7-8-1-2-10(15-8)12-5-3-9(14)11-4-6-12/h1-2,7H,3-6H2,(H,11,14)

InChI Key

RHGDRDJJMBNMGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCNC1=O)C2=CC=C(S2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 1,4-diazepan-5-one under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and diazepane moiety allow it to bind to various enzymes and receptors, potentially modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophene-2-carbaldehyde derivatives are distinguished by their substituents, which dictate their electronic properties, reactivity, and applications. A comparative analysis of key analogs is summarized in Table 1.

Table 1: Comparison of Thiophene-2-carbaldehyde Derivatives

Compound Name (CAS/Reference) Substituent Group Key Applications/Reactivity Synthesis Method Yield/Key Data
Target Compound 5-Oxo-1,4-diazepane Not reported (inference: drug discovery) Not available Not available
5-(9-(p-Tolyl)-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde Methanocarbazole DSSC intermediates Suzuki coupling, C–H activation Moderate (Table 1, entry 3)
5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde Thienylsulfanyl Reactivity studies (thioacetalization) Direct functionalization Reaction pathways detailed
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPAPTA) Diphenylamino phenyl COF ligands, AIE fluorescence Not reported Purity >98%, MW 355.45 g/mol
Physicochemical Properties
  • DPAPTA : Exhibits a molecular weight of 355.45 g/mol and appears as a yellow-orange powder. The diazepane in the target compound may lower melting points or enhance solubility in polar solvents.

Q & A

Basic Research Questions

Q. How is the molecular structure of 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for verifying the diazepane ring conformation and aldehyde positioning. Single-crystal diffraction data can identify bond lengths, angles, and torsional strain in the heterocyclic system .
  • NMR spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra (e.g., in CDCl3_3) to confirm substituent connectivity. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while protons on the diazepane ring show splitting patterns consistent with coupling to adjacent heteroatoms .
  • IR spectroscopy : Identify characteristic stretches (e.g., C=O at ~1680–1720 cm1^{-1} for the oxo-diazepane and aldehyde groups) .

Q. What synthetic routes are available for introducing the aldehyde group into thiophene-based systems?

  • Methodology :

  • Direct formylation : Use Vilsmeier-Haack conditions (POCl3_3/DMF) or directed ortho-metalation (DoM) strategies to functionalize the thiophene ring at the 2-position .
  • Oxidation of alcohols : Employ mild oxidizing agents (e.g., MnO2_2 or Swern conditions) to convert hydroxymethyl intermediates to aldehydes without over-oxidation to carboxylic acids .
  • Protection/deprotection : Temporarily protect the aldehyde as a thioacetal (e.g., using propane-1,3-dithiol) during synthesis to prevent unwanted side reactions, followed by acidic deprotection .

Q. How are purity and composition validated for this compound?

  • Methodology :

  • Elemental analysis : Compare experimental C, H, N, S percentages with theoretical values (e.g., deviations <0.3% indicate high purity) .
  • Mass spectrometry : Confirm the molecular ion peak ([M+^+]) via high-resolution MS (e.g., m/z 475.0936 for a derivative) .
  • Chromatography : Use HPLC or TLC with UV detection to assess homogeneity and identify byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Methodology :

  • Multi-dimensional NMR : Employ 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC to assign ambiguous signals (e.g., overlapping diazepane ring protons) .
  • Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in diazepane) by observing signal coalescence at elevated temperatures .
  • Complementary techniques : Cross-validate with X-ray data or computational modeling (DFT) to resolve discrepancies between experimental and predicted spectra .

Q. What strategies optimize the synthesis of derivatives with sensitive functional groups?

  • Methodology :

  • Metal-catalyzed cross-coupling : Use Pd(0)/Cu(I) systems for Suzuki-Miyaura or Sonogashira reactions to attach aryl/alkynyl groups without degrading the aldehyde .
  • Low-temperature reactions : Conduct lithiation or Grignard additions at −78°C to minimize aldehyde reactivity .
  • Flow chemistry : Improve yield in oxidation steps (e.g., H2_2O2_2/AcOH) by controlling residence time and reducing side reactions .

Q. How does the electronic structure of this compound influence its optoelectronic properties?

  • Methodology :

  • UV-Vis spectroscopy : Measure λmax\lambda_{\text{max}} in ethanol (e.g., ~350–400 nm) to assess conjugation between the thiophene and diazepane moieties .
  • Cyclic voltammetry : Determine HOMO/LUMO levels via oxidation/reduction potentials. The electron-withdrawing aldehyde and oxo groups lower LUMO, enhancing electron-accepting capacity .
  • DFT calculations : Model charge distribution and orbital overlap to predict applications in organic semiconductors or sensitizers .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodology :

  • Solvent screening : Test polar aprotic (DMF) vs. non-polar (hexane) solvents for crystal growth. Slow evaporation from DMF/EtOH often yields suitable crystals .
  • Twinned crystals : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL to model overlapping lattices .
  • Disorder modeling : Apply restraints/constraints to disordered aldehyde or diazepane moieties during refinement .

Methodological Notes

  • Avoid common pitfalls :
    • Over-oxidation of the aldehyde during synthesis (use inert atmospheres and low-temperature conditions) .
    • Ambiguity in NMR assignments due to proton exchange (deuterate solvents or use D2_2O shaking) .
  • Advanced applications :
    • The compound’s conjugated system makes it a candidate for organic solar cells (D-A-D chromophores) or fluorescent probes .
    • Derivatives with extended π-systems (e.g., quinoxaline hybrids) show promise in nonlinear optics .

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